

# Trimethylindium (CAS 3385-78-2): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trimethylindium*

Cat. No.: *B1585567*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Trimethylindium** (TMI), with the CAS number 3385-78-2, is a pivotal organoindium compound with the chemical formula  $\text{In}(\text{CH}_3)_3$ . It presents as a colorless, pyrophoric solid that is crucial for various advanced technological applications, most notably as a high-purity indium precursor in the semiconductor industry.<sup>[1][2][3]</sup> Its high reactivity and volatility make it an essential component in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of compound semiconductors such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs).<sup>[2]</sup> This technical guide provides an in-depth overview of **Trimethylindium**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and handling, and its primary applications.

## Chemical and Physical Properties

**Trimethylindium** is a monomeric compound in the gaseous state with a trigonal planar structure.<sup>[2]</sup> In the solid state, it can exist in two polymorphs: a tetragonal phase and a rhombohedral phase.<sup>[2]</sup> It is a potent Lewis acid, readily forming adducts with Lewis bases like secondary amines and phosphines.<sup>[2]</sup>

## Data Presentation: Physical and Chemical Properties

| Property            | Value                              | Reference                               |
|---------------------|------------------------------------|-----------------------------------------|
| CAS Number          | 3385-78-2                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>3</sub> H <sub>9</sub> In   | <a href="#">[2]</a>                     |
| Molecular Weight    | 159.92 g/mol                       | <a href="#">[2]</a>                     |
| Appearance          | Colorless, opaque crystals         | <a href="#">[1]</a>                     |
| Melting Point       | 88 °C (190 °F; 361 K)              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point       | 134 °C (273 °F; 407 K)             | <a href="#">[1]</a> <a href="#">[2]</a> |
| Density             | 1.568 g/cm <sup>3</sup> (at 20 °C) | <a href="#">[1]</a> <a href="#">[2]</a> |
| Vapor Pressure      | log P (Torr) = 10.98 – 3204/T (K)  | <a href="#">[2]</a>                     |
| Solubility in Water | Reacts violently                   | <a href="#">[1]</a>                     |
| Main Hazards        | Pyrophoric, Corrosive              | <a href="#">[1]</a>                     |

## Data Presentation: Thermodynamic Properties

| Property                                                          | Value        | Unit   | Reference           |
|-------------------------------------------------------------------|--------------|--------|---------------------|
| Standard Enthalpy of Formation (ΔfH <sup>⊖</sup> <sub>298</sub> ) | 150.5-169.7  | kJ/mol | <a href="#">[1]</a> |
| Enthalpy of Fusion (hfust)                                        | 14.30        | kJ/mol | <a href="#">[4]</a> |
| Enthalpy of Sublimation (hsub)                                    | 48.50 ± 2.50 | kJ/mol | <a href="#">[4]</a> |

## Experimental Protocols

### Synthesis of High-Purity Trimethylindium

A common method for synthesizing high-purity **Trimethylindium**, particularly for electronic applications, involves the reaction of an indium trihalide with an organoaluminum compound in

a high-boiling point hydrocarbon solvent. This method is designed to minimize oxygen-containing impurities.

#### Materials:

- Indium(III) chloride ( $\text{InCl}_3$ )
- Trimethylaluminum (TMA)
- Potassium fluoride (KF)
- Squalane (high-boiling hydrocarbon solvent)
- Nitrogen or Argon (inert gas)
- Cyclopentane (for washing)

#### Equipment:

- 12 L stainless steel kettle head pot with a thermowell, mechanical stirrer, and nitrogen inlet
- Dropping funnel
- Dry ice condenser
- Dry ice cooled receiver
- Vacuum pump

#### Procedure:

- To the 12 L stainless steel reactor, add 1500 g of potassium fluoride (KF), 800 g of indium(III) chloride ( $\text{InCl}_3$ ), and 4 L of squalane under a nitrogen atmosphere.
- Attach a dropping funnel and add 100 ml of trimethylaluminum (TMA) to the stirred mixture.
- Heat the mixture to 125 °C.

- Slowly add the remaining TMA over 2.5 hours while maintaining the temperature between 100-120 °C.
- After the addition is complete, continue heating the mixture at 100-120 °C for an additional 3.5 hours.
- Cool the reaction mixture to room temperature.
- Remove the dropping funnel and replace it with a dry ice condenser connected to a dry ice cooled receiver.
- Apply a vacuum of 0.05 mm Hg.
- Slowly heat the pot to 58 °C (thermowell temperature of 45 °C) to begin the sublimation of **Trimethylindium**.
- Continue the sublimation for 12 hours, with a maximum pot temperature of 70 °C and a maximum thermowell temperature of 65 °C.
- The purified **Trimethylindium** will condense in the dry ice cooled receiver.
- For further purification to remove metallic impurities, the collected **Trimethylindium** can be washed with cyclopentane and resublimated.

## Metal-Organic Chemical Vapor Deposition (MOCVD) of Indium Phosphide (InP)

### Materials:

- **Trimethylindium** (TMIn) - high purity electronic grade
- Phosphine (PH<sub>3</sub>) or Tertiarybutylphosphine (TBP)
- Hydrogen (H<sub>2</sub>) - carrier gas
- Indium Phosphide (InP) or Gallium Arsenide (GaAs) substrate

### Equipment:

- Horizontal or vertical MOCVD reactor with an IR-heated graphite susceptor
- Mass flow controllers for all gaseous precursors
- Pressure control system
- Substrate handling system

Procedure:

- Prepare the InP or GaAs substrate by cleaning, etching, and rinsing with deionized water.
- Load the substrate into the MOCVD reactor.
- Heat the substrate to the desired growth temperature, typically in the range of 520-650 °C, under a hydrogen carrier gas flow.[5]
- Introduce the Group V precursor (phosphine or TBP) into the reactor to stabilize the substrate surface.
- Introduce **Trimethylindium** into the reactor via the hydrogen carrier gas. The TMIn bubbler is typically maintained at a constant temperature (e.g., 17-20 °C) to ensure a stable vapor pressure.[5][6]
- The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter and is varied to optimize film quality, typically ranging from 1.5 to 80.[5]
- The chamber pressure is maintained at a low pressure, for example, between 20 and 200 mbar.[5]
- The deposition is carried out for the desired time to achieve the target film thickness.
- After the growth is complete, the TMIn flow is stopped, and the substrate is cooled down under a continuous flow of the Group V precursor to prevent surface decomposition.
- The grown InP epilayer can be characterized by techniques such as X-ray diffraction (XRD), photoluminescence (PL), and Hall measurements to assess its crystalline quality, optical

properties, and electrical properties.[\[5\]](#)

## Safe Handling and Quenching of Trimethylindium

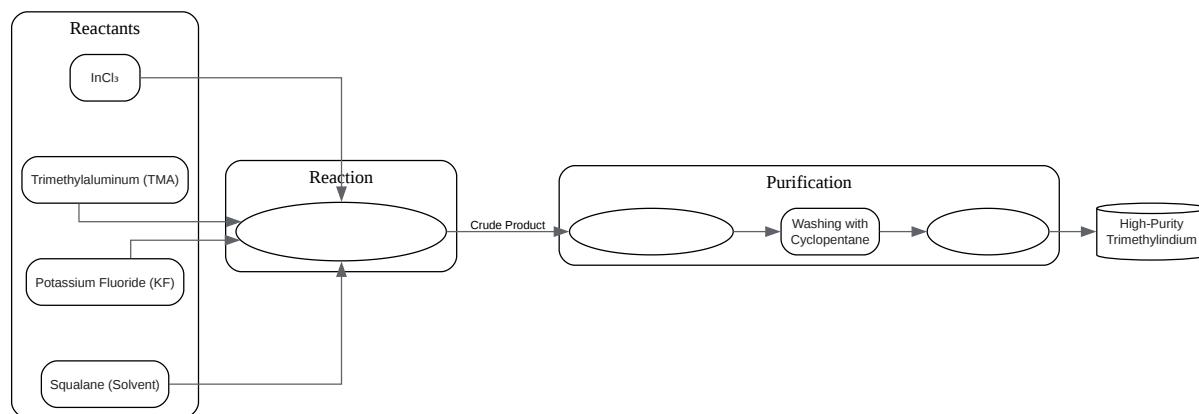
**Trimethylindium** is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[\[1\]](#)[\[7\]](#) Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

- Flame-resistant lab coat
- Safety glasses and a face shield
- Neoprene or nitrile rubber gloves[\[7\]](#)

Handling Procedures:

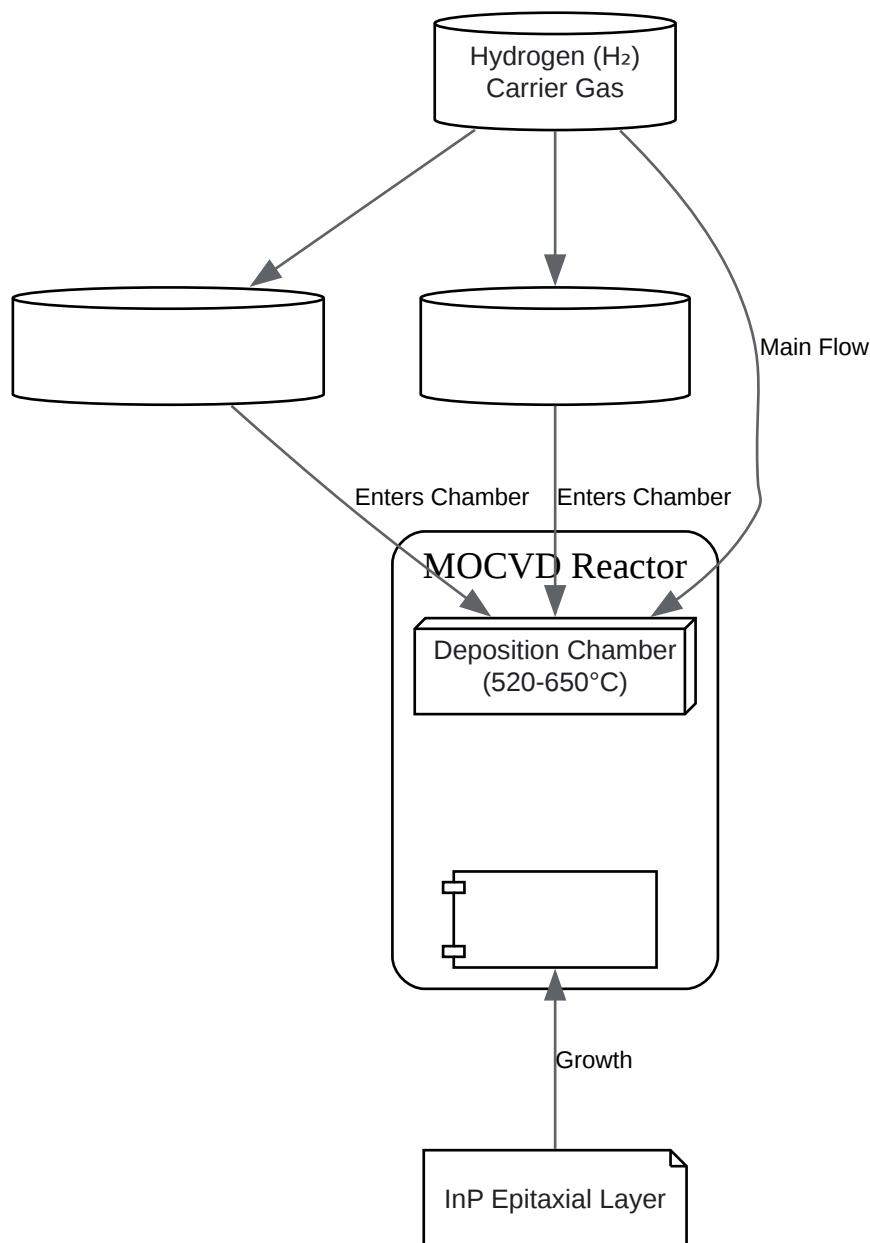
- All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk line techniques.[\[7\]](#)[\[8\]](#)
- Ensure all glassware and equipment are thoroughly dried before use.
- Keep flammable materials away from the work area.
- Have a Class D fire extinguisher, dry sand, or soda ash readily available for fire suppression. Do not use water.[\[7\]](#)


Quenching Procedure for Small Residual Amounts:

- Work in a fume hood and under an inert atmosphere.
- Place the flask containing the residual **Trimethylindium** in an ice bath.
- Slowly and dropwise, add a less reactive alcohol such as isopropanol to the cooled and stirred residue.
- Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.

- Finally, water can be added dropwise to ensure complete quenching.
- The resulting solution should be neutralized before disposal as hazardous waste.

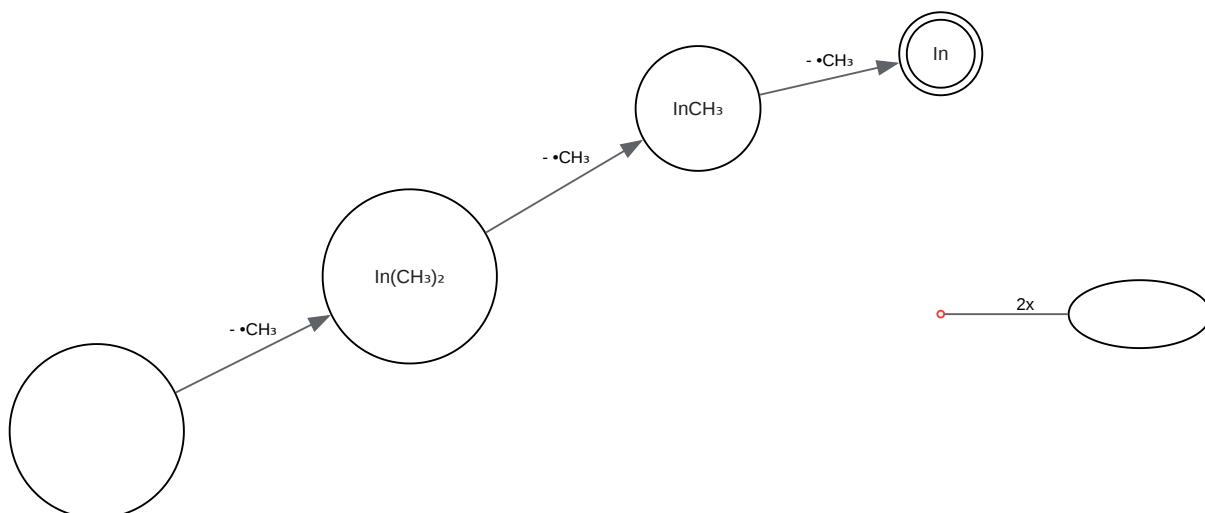
## Visualizations


### Synthesis of High-Purity Trimethylindium



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of high-purity **Trimethylindium**.


## MOCVD Process for Indium Phosphide (InP) Growth



[Click to download full resolution via product page](#)

Caption: Schematic of the MOCVD process for InP epitaxial growth.

## Thermal Decomposition Pathway of Trimethylindium



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and thermal properties of adducts of trimethylindium with nitrogen-containing Lewis bases - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Trimethylindium - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemeo.com [chemeo.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. horiba.com [horiba.com]
- 7. gelest.com [gelest.com]

- 8. Purification [chem.rochester.edu]
- To cite this document: BenchChem. [Trimethylindium (CAS 3385-78-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585567#trimethylindium-cas-number-3385-78-2-information]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)